molecular formula C25H24N4O3 B3226054 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide CAS No. 1251630-23-5

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide

Cat. No.: B3226054
CAS No.: 1251630-23-5
M. Wt: 428.5
InChI Key: FEKOHIKOALYFEF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group and a pyridinone moiety linked to an N-(3-phenylpropyl)acetamide chain. Crystallographic characterization of such molecules often employs programs like SHELX, which are widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-9-11-20(12-10-18)24-27-25(32-28-24)21-13-14-23(31)29(16-21)17-22(30)26-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKOHIKOALYFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the formation of the dihydropyridine ring. The final step involves the acylation of the dihydropyridine with the appropriate acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional similarities with the following analogs:

Compound Name / Identifier Key Structural Features Molecular Formula Molecular Weight (g/mol)
Target Compound 1,2,4-oxadiazole, 4-methylphenyl, pyridinone, N-(3-phenylpropyl)acetamide C₂₆H₂₅N₃O₃ 427.50*
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide 1,2,4-triazole, cyclopropyl, 3-pyridinyl, 2,4-dichlorophenoxyacetamide C₂₀H₁₉Cl₂N₅O₃ 456.31
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Phenoxyacetamide, tetrahydropyrimidinone, stereochemical complexity (multiple chiral centers) C₃₉H₅₀N₄O₅ 678.85

*Calculated based on formula.

Key Observations:

  • Heterocyclic Cores : The target compound’s 1,2,4-oxadiazole ring may confer metabolic stability compared to the triazole in , which is prone to oxidative degradation.
  • In contrast, the 2,4-dichlorophenoxy group in increases halogen-mediated binding affinity but may raise toxicity concerns .
  • Stereochemical Complexity : Compounds like highlight the role of stereochemistry in pharmacological activity. The target compound’s lack of explicit stereochemical descriptors in the provided data suggests further study is needed to optimize enantioselective effects .

Pharmacological and Physicochemical Properties

  • Solubility: The pyridinone moiety in the target compound may improve aqueous solubility relative to the highly lipophilic dichlorophenoxy derivative .
  • Binding Affinity: Oxadiazoles are known to interact with kinases and proteases via hydrogen bonding and π-π stacking. The triazole in may exhibit stronger metal coordination, altering target selectivity .
  • Metabolic Stability : Oxadiazoles generally resist first-pass metabolism better than triazoles, suggesting longer half-lives for the target compound compared to .

Research Findings and Limitations

  • Structural Analogs: The dichlorophenoxyacetamide in demonstrated moderate activity in preliminary kinase assays but exhibited hepatotoxicity in rodent models, underscoring the need for balanced lipophilicity in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide

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